molecular formula C20H22N2O2 B5970719 1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide

1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide

Cat. No. B5970719
M. Wt: 322.4 g/mol
InChI Key: NGTZBWMBZWIJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide is a chemical compound with the molecular formula C21H22N2O2. It is also known as MPAA and belongs to the class of proline derivatives. This compound has attracted the attention of researchers due to its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of 1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. The compound binds to the active site of these enzymes and prevents the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been observed to have various biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models. It has also been studied for its potential anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide in lab experiments include its potential therapeutic applications in the treatment of Alzheimer's disease and its ability to improve memory and cognitive function. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

For research on 1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide include:
1. Further studies to determine its safety and efficacy in humans.
2. Exploration of its potential therapeutic applications in the treatment of other neurological disorders such as Parkinson's disease and schizophrenia.
3. Studies to determine its potential anti-inflammatory and antioxidant properties.
4. Development of more efficient synthesis methods for the compound.
5. Investigation of its pharmacokinetics and pharmacodynamics in humans.

Synthesis Methods

The synthesis of 1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide involves the reaction of 2-methylbenzoyl chloride and 3-methylphenylalanine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.

Scientific Research Applications

1-(2-methylbenzoyl)-N-(3-methylphenyl)prolinamide has been used in various scientific research applications. It has been studied as a potential inhibitor of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine and their inhibition can lead to increased levels of acetylcholine in the brain. This can have potential therapeutic applications in the treatment of Alzheimer's disease.

properties

IUPAC Name

1-(2-methylbenzoyl)-N-(3-methylphenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-14-7-5-9-16(13-14)21-19(23)18-11-6-12-22(18)20(24)17-10-4-3-8-15(17)2/h3-5,7-10,13,18H,6,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTZBWMBZWIJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-1-[(2-methylphenyl)carbonyl]prolinamide

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